AZD6482

Descripción general

Descripción

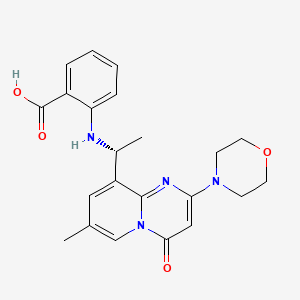

This compound is a chemical with the molecular formula C20H22N4O5 . It’s a complex organic molecule with several functional groups, including a pyrido[1,2-a]pyrimidin ring, a morpholine ring, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. It includes a pyrido[1,2-a]pyrimidin ring, a morpholine ring, and a carboxylic acid group .Aplicaciones Científicas De Investigación

Tratamiento del Glioblastoma

AZD6482 se ha estudiado por su potencial para tratar el glioblastoma multiforme, el tumor cerebral primario más agresivo y maligno . El compuesto ha mostrado efectos sinérgicos con el inhibidor de la quinasa de linaje mixto 3 URMC-099, inhibiendo la proliferación, migración e invasión de células de glioblastoma . Esta combinación también afecta la formación de lamelipodios y adhesiones focales, estructuras involucradas en el movimiento celular . El tratamiento combinado ha mostrado fuertes efectos antitumorales tanto in vitro como in vivo .

Terapia Antiplaquetaria

This compound se está desarrollando como una terapia antiplaquetaria para el tratamiento de enfermedades cardiovasculares . En combinación con la aspirina, this compound ha mostrado una mayor actividad antiplaquetaria con menos potencial de sangrado que la combinación de clopidogrel y aspirina en sujetos sanos .

Inducción de la Apoptosis

Se ha descubierto que this compound induce la apoptosis (muerte celular programada) en las células de glioma . Este efecto es dependiente de la dosis, lo que significa que dosis más altas de this compound dan como resultado un mayor grado de apoptosis .

Arresto del Ciclo Celular

Además de inducir la apoptosis, se ha descubierto que this compound causa el arresto del ciclo celular en las células de glioma . Esto significa que el compuesto puede detener el proceso de división celular, previniendo la proliferación de células cancerosas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width

Mecanismo De Acción

Target of Action

AZD6482, also known as “2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid”, is primarily a PI3Kβ inhibitor . The PI3Kβ (Phosphoinositide 3-kinase beta) is a key enzyme in the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism .

Mode of Action

This compound interacts with its target, PI3Kβ, by binding to it and inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, leading to a decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated GSK-3β (p-GSK-3β) . The disruption of this pathway can lead to significant changes in the cell, including induction of apoptosis and cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt pathway . This pathway is essential for the occurrence and development of various types of cancers, including glioma . By inhibiting PI3Kβ, this compound disrupts this pathway, leading to decreased levels of p-AKT and p-GSK-3β . This disruption can lead to significant downstream effects, including the induction of apoptosis and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation . A clinical trial (NCT00688714) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers .

Result of Action

The primary result of this compound’s action is the induction of apoptosis and cell cycle arrest in cancer cells . In studies conducted on human glioblastoma cells, this compound treatment was found to significantly induce apoptosis and cell cycle arrest . Moreover, the levels of p-AKT, p-GSK-3β, Bcl-2, and cyclin D1 were decreased after this compound treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the cellular context can affect the efficacy of this compound . .

Propiedades

IUPAC Name |

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTDIKMSKMREGO-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657619 | |

| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173900-33-8 | |

| Record name | AZD-6482 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173900338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-6482 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-6482 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G6MP5PZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of AZD6482?

A1: this compound specifically inhibits the p110β isoform of Phosphoinositide 3-kinase (PI3K). [, , , , , , , , , , ]

Q2: How does this compound interact with its target?

A2: this compound acts as a competitive inhibitor by targeting the ATP-binding site of the p110β kinase domain. [, ]

Q3: What are the downstream effects of inhibiting p110β with this compound?

A3: this compound treatment leads to:

- Reduced AKT activation: Decreased phosphorylation of AKT, a key downstream effector of PI3K signaling. [, , , , ]

- Inhibition of cell proliferation and survival: Reduced cell viability and induction of apoptosis in various cancer cell lines, particularly those with PTEN deficiency. [, , , , , , ]

- Impaired cell migration and invasion: Reduced migratory and invasive capacity of glioblastoma and renal clear cell carcinoma cells. [, ]

- Thrombus instability: In platelets, this compound specifically disrupts thrombus stability at high shear rates, potentially due to impaired activating phosphorylations of Akt and inhibitory phosphorylation of GSK3. [, ]

- Modulation of growth factor response: this compound can desensitize cells to IGF-1 stimulation while hypersensitizing them to heregulin, impacting downstream AKT and MEK/ERK activation. []

Q4: Does this compound affect other PI3K isoforms?

A4: this compound demonstrates high selectivity for p110β and does not significantly inhibit other PI3K isoforms like p110α or p110δ. [, , , , , ]

Q5: What is the significance of p110β inhibition in PTEN-deficient cancers?

A5: PTEN negatively regulates the PI3K pathway. Cancers with PTEN loss often exhibit increased reliance on p110β for survival and proliferation, making them potentially susceptible to this compound treatment. [, , , , ]

Q6: Is there spectroscopic data available for this compound?

A6: The provided research papers do not include detailed spectroscopic data (NMR, IR, etc.) for this compound.

Q7: Are there studies on this compound's material compatibility and stability under various conditions?

A7: The provided research papers primarily focus on this compound's biological activity and do not provide specific information regarding its material compatibility or stability under various environmental conditions.

Q8: Does this compound exhibit any catalytic properties?

A8: this compound is a kinase inhibitor and does not possess inherent catalytic properties. It functions by blocking the catalytic activity of p110β.

Q9: Have computational chemistry methods been applied to study this compound?

A10: While some studies mention the use of computational methods like molecular docking, detailed information about specific simulations, calculations, or quantitative structure-activity relationship (QSAR) models for this compound is not available in the provided research. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)